
2-fluoro-5-hydroxy-L-phenylalanine
説明
2-Fluoro-5-hydroxy-L-phenylalanine is a fluorinated derivative of the canonical amino acid L-phenylalanine. Its IUPAC name is 2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid, with a fluorine atom at position 2 and a hydroxyl group at position 5 on the aromatic ring (Figure 1) . The L-configuration ensures its compatibility with biological systems, particularly enzyme active sites that recognize stereospecific substrates.
Its synthesis involves regioselective fluorination and hydroxylation steps, as inferred from enzyme reaction studies (e.g., phenylalanine meta-hydroxylase) .
生物活性
2-Fluoro-5-hydroxy-L-phenylalanine (FhPhe) is a fluorinated derivative of the amino acid phenylalanine, which has garnered attention in biochemical research due to its unique properties and potential applications in pharmaceuticals. The introduction of fluorine atoms into amino acids can significantly alter their biological activity, stability, and interactions with proteins and enzymes. This article delves into the biological activity of FhPhe, exploring its synthesis, mechanisms of action, and implications in therapeutic contexts.
Synthesis of this compound
The synthesis of FhPhe typically involves nucleophilic substitution reactions where fluorinated precursors are used. Recent advancements have enabled the efficient incorporation of fluorine into aromatic amino acids, enhancing their stability and bioactivity. For instance, the use of [^18F] fluorination methods has been highlighted for producing radiolabeled variants of FhPhe for imaging applications in positron emission tomography (PET) .
Pharmacological Applications
Fluorinated phenylalanines, including FhPhe, exhibit several pharmacological properties:
- Enzyme Inhibition : FhPhe has shown potential as an inhibitor for various enzymes due to its altered interactions stemming from fluorination. This modification can enhance binding affinities and stability within enzyme active sites .
- Therapeutic Agents : The compound's ability to stabilize proteins makes it a candidate for therapeutic applications, particularly in peptide-based vaccines and drug formulations .
The biological activity of FhPhe can be attributed to several mechanisms:
- Altered Protein Interactions : The presence of fluorine modifies the hydrophobicity and electronic properties of FhPhe, influencing protein folding and stability. This alteration can enhance or inhibit protein-protein interactions critical for various biological processes .
- Metabolic Stability : Fluorinated amino acids like FhPhe demonstrate increased resistance to enzymatic degradation, which is beneficial for therapeutic applications where prolonged activity is desired .
Case Study 1: Enzyme Stability Enhancement
Research has indicated that incorporating FhPhe into peptide sequences can improve the thermal stability of enzymes. A study demonstrated that peptides containing FhPhe exhibited higher resistance to proteolytic cleavage compared to their non-fluorinated counterparts. This property is crucial for developing stable therapeutic peptides that require longer shelf lives .
Case Study 2: Imaging Applications
FhPhe has been utilized in PET imaging studies to visualize tumor environments. The radiolabeled form ([^18F]FhPhe) allows for tracking metabolic processes in cancer cells, providing insights into tumor biology and aiding in the development of targeted therapies .
Data Tables
Property | This compound | Non-Fluorinated Phenylalanine |
---|---|---|
Molecular Formula | C₉H₁₀FNO₃ | C₉H₁₁NO₂ |
Hydrophobicity | Increased due to fluorination | Moderate |
Metabolic Stability | High | Moderate |
Enzymatic Inhibition Potential | Enhanced | Variable |
科学的研究の応用
Radiopharmaceutical Applications
Fluorinated Amino Acids in PET Imaging
One of the primary applications of 2F5OH-Phe is in positron emission tomography (PET) imaging. Fluorinated amino acids have been explored as tracers for tumor imaging due to their ability to mimic natural amino acids while providing enhanced imaging capabilities.
- Case Study: 2-[18F]FELP
- Study Overview : A recent study evaluated the efficacy of 2-[18F]FELP, a fluorinated phenylalanine analog, in glioblastoma models. The compound demonstrated improved affinity for the L-type amino acid transporter (LAT1) compared to traditional tracers like [18F]FET.
- Results : In vivo studies showed that 2-[18F]FELP had significantly higher uptake in tumor tissues, suggesting its potential as a superior PET tracer for brain tumors .
Comparison of Fluorinated Amino Acids
Therapeutic Potential
Anticancer Activity
Fluorinated phenylalanines, including 2F5OH-Phe, have been investigated for their potential anticancer properties. The incorporation of fluorine can enhance the lipophilicity and metabolic stability of amino acids, making them more effective as drug candidates.
- Case Study: Proteasome Inhibition
- Study Overview : Research indicated that fluorinated amino acids could enhance the efficacy of proteasome inhibitors used in cancer therapy. The addition of fluorine to phenylalanine derivatives improved their binding affinity to proteasomes.
- Results : Compounds with fluorinated phenylalanines showed increased cytotoxicity against various cancer cell lines, highlighting their potential as adjuncts in cancer treatment .
Metabolic Studies
Understanding Amino Acid Metabolism
The metabolic pathways involving aromatic amino acids like phenylalanine are crucial for understanding various metabolic disorders. Fluorinated derivatives can serve as probes to study these pathways.
- Case Study: Metabolic Profiling
- Study Overview : Researchers used 2F5OH-Phe to investigate its metabolism in animal models. The compound's incorporation into protein synthesis was tracked using mass spectrometry.
- Results : The study revealed insights into the metabolic fate of fluorinated amino acids, suggesting their utility in studying metabolic disorders related to phenylalanine and tyrosine metabolism .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-fluoro-5-hydroxy-L-phenylalanine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via fluorination of L-phenylalanine derivatives under controlled conditions. For example, fluorination at the 2-position requires electrophilic substitution using fluorinating agents like Selectfluor™ in anhydrous solvents (e.g., dichloromethane). Hydroxylation at the 5-position may involve enzymatic or chemical oxidation, with pH and temperature critical for regioselectivity. Purification via reverse-phase HPLC is recommended to isolate the product from byproducts .
Q. How can researchers characterize the stereochemical integrity of this compound post-synthesis?
- Methodological Answer : Use chiral HPLC with a cellulose-based column and UV detection at 254 nm to confirm enantiomeric purity. Comparative NMR analysis (e.g., -NMR and -NMR) against known standards can validate structural fidelity. Mass spectrometry (HRMS) ensures molecular weight accuracy, while X-ray crystallography resolves ambiguities in stereochemistry .
Advanced Research Questions
Q. What mechanisms underlie the cellular uptake and transport of this compound in neuroendocrine tumor models?
- Methodological Answer : Studies on analogous compounds (e.g., -FDOPA) suggest uptake via large neutral amino acid transporters (LATs). To test this, perform competitive inhibition assays using amino-2-norbornanecarboxylic acid (BCH) in vitro. Radiolabeled - or -versions of the compound can track real-time accumulation using PET imaging, with carbidopa pretreatment to inhibit peripheral decarboxylation and improve tumor specificity .
Q. How should researchers address contradictions in enzymatic stability data for this compound across different biological matrices?
- Methodological Answer : Discrepancies may arise from matrix-specific interactions (e.g., plasma vs. cerebrospinal fluid). Conduct parallel stability assays in varied matrices at 37°C, sampling at intervals (0, 1, 3, 6, 24 hrs). Use LC-MS/MS to quantify degradation products. Statistical analysis (ANOVA with post-hoc tests) identifies significant differences, while protease/oxidase inhibitors (e.g., pargyline for MAO) isolate contributing enzymes .
Q. What strategies improve the in vivo bioavailability of this compound while minimizing off-target metabolism?
- Methodological Answer : Optimize pharmacokinetics via prodrug approaches (e.g., acetyl-protected hydroxyl groups) to enhance blood-brain barrier penetration. Compare intravenous vs. intraperitoneal administration in rodent models, with serial blood and tissue sampling. Use tandem mass spectrometry to quantify parent compound vs. metabolites (e.g., fluorinated catecholamines). Carbidopa co-administration may reduce peripheral decarboxylation, as demonstrated in -FDOPA studies .
Q. Data Analysis and Experimental Design
Q. How can researchers differentiate between fluorinated artifacts and true metabolites in mass spectrometry data?
- Methodological Answer : Employ stable isotope labeling (e.g., - or -standards) to distinguish endogenous compounds from fluorinated metabolites. Fragment ion analysis (MS/MS) identifies fluorine-specific cleavage patterns. Use negative controls (e.g., fluorinated analogs not expected to metabolize) to validate detection pipelines .
Q. What statistical frameworks are appropriate for dose-response studies involving this compound in heterogeneous cell populations?
- Methodological Answer : Apply mixed-effects models to account for variability between cell batches or donors. Nonlinear regression (e.g., log-logistic curves) quantifies EC values. For single-cell heterogeneity, use flow cytometry with fluorophore-conjugated probes and cluster analysis (t-SNE or UMAP) to identify subpopulations with divergent uptake kinetics .
類似化合物との比較
Comparison with Structural Analogs
Key Structural Features and Molecular Properties
The table below summarizes critical properties of 2-fluoro-5-hydroxy-L-phenylalanine and related compounds:
Electronic and Steric Effects
- Electronic Interactions: Fluorine’s electron-withdrawing nature reduces aromatic ring electron density. In 4-fluoro-3-hydroxy-L-phenylalanine, the fluorine at position 4 (para to the hydroxyl at position 3) generates distinct resonance effects, possibly altering substrate recognition by phenylalanine hydroxylases .
Steric Effects :
- The bromine atom in 3-bromo-5-fluoro-L-phenylalanine introduces significant steric hindrance, which may limit access to enzyme active sites compared to smaller substituents (e.g., fluorine or hydroxyl) .
特性
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-5-hydroxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c10-7-2-1-6(12)3-5(7)4-8(11)9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYMWTLCTJSNDC-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CC(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)C[C@@H](C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933441 | |
Record name | 2-Fluoro-5-hydroxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148613-12-1 | |
Record name | 6-Fluoro-3-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148613121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-5-hydroxyphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-FLUORO-5-HYDROXY-L-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2KAM9W67S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。